

Potential for AP30663-induced QT prolongation in experiments

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Compound of Interest

Compound Name: AP30663
Cat. No.: B12366938

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AP30663 and QT Prolongation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for **AP30663**-induced QT prolongation in experiments.

Frequently Asked Questions (FAQs)

Q1: What is **AP30663** and what is its primary mechanism of action?

AP30663 is a small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels.^{[1][2]} It is under development for the pharmacological conversion of atrial fibrillation (AF).^[3] Its therapeutic effect is primarily based on prolonging the atrial effective refractory period (AERP).^{[1][4][2]}

Q2: Does **AP30663** have the potential to cause QT prolongation?

Yes, both preclinical and clinical studies have demonstrated that **AP30663** can cause a dose-dependent prolongation of the QT interval.[5][6][7] While early preclinical studies in rodents and guinea pigs showed minor effects on the QT interval,[1][2] studies in pigs and particularly clinical trials in humans have confirmed a measurable increase in the corrected QT (QTc) interval.[8][9]

Q3: What is the underlying mechanism for **AP30663**-induced QT prolongation?

The QT prolongation observed with **AP30663** is believed to be an off-target effect.[3] Non-clinical studies suggest that the compound causes a specific inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr).[5][3][8] Inhibition of the hERG channel is a well-known cause of drug-induced QT prolongation.[7]

Troubleshooting Experimental Results

Issue: Unexpectedly large QT prolongation observed in our in-vivo animal model.

- **Verify Drug Concentration:** Ensure accurate preparation and administration of **AP30663** to achieve the intended plasma concentrations. Pharmacokinetic data from preclinical studies can help correlate dose with exposure.
- **Animal Model Specifics:** Different animal models can exhibit varying sensitivities to hERG channel blockers. The QT correction formula should be appropriate for the species and heart rate. For instance, a study in conscious pigs used a study-specific QT correction formula.[9]
- **Concomitant Medications:** Rule out the co-administration of other drugs that may also prolong the QT interval, leading to a synergistic effect.
- **Electrolyte Imbalance:** Check for and correct any electrolyte abnormalities, such as hypokalemia or hypomagnesemia, as they can exacerbate QT prolongation.

Issue: Discrepancy between in-vitro hERG assay results and in-vivo QT data.

- **Metabolic Effects:** Consider the possibility of active metabolites of **AP30663** that may have a more potent effect on the hERG channel in vivo than the parent compound.

- **Protein Binding:** Differences in plasma protein binding between the in-vitro assay conditions and the in-vivo environment can affect the free concentration of the drug available to interact with the hERG channel.
- **Assay Conditions:** Review the specific conditions of the in-vitro hERG assay, including temperature and ionic concentrations, to ensure they are physiologically relevant.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on **AP30663**.

Table 1: Preclinical Electrophysiology Data

Parameter	Species/Cell Line	Value	Reference
hKCa2.1 IC50	HEK cells	2.29 ± 0.22 μM	[4]
hKCa2.2 IC50	HEK cells	1.46 ± 0.28 μM	[4]
hKCa2.3 IC50	HEK cells	~1 μM	[7]
hERG IC50	---	4 - 15 μM	[8][10]

Table 2: In-Vivo QT Prolongation Data

Species	Dose	Effect on QT/QTc	Reference
Guinea Pig (isolated heart)	1, 3, and 10 μM	Minor prolongation of QTcH	
Rat (anesthetized)	5 and 10 mg/kg	Minor effects on QT-interval	[1][4][2]
Pig (conscious)	5, 10, 15, 20, and 25 mg/kg	Dose-dependent, but small, increase in QTc	

Table 3: Clinical Trial QT Prolongation Data

Phase	Dose	Maximum Mean QTcF Prolongation	Reference
Phase 1	Highest dose level	+18.8 ± 4.3 ms	[6][7]
Phase 1 Extension	6 mg/kg	45.2 ms (95% CI: 31.5-58.9)	[5]
Phase 1 Extension	8 mg/kg	50.4 ms (95% CI: 36.7-64.0)	[5]
Phase 2	5 mg/kg	37.7 ms	[11]

Experimental Protocols

Automated Whole-Cell Patch-Clamping for hKCa2 Channels

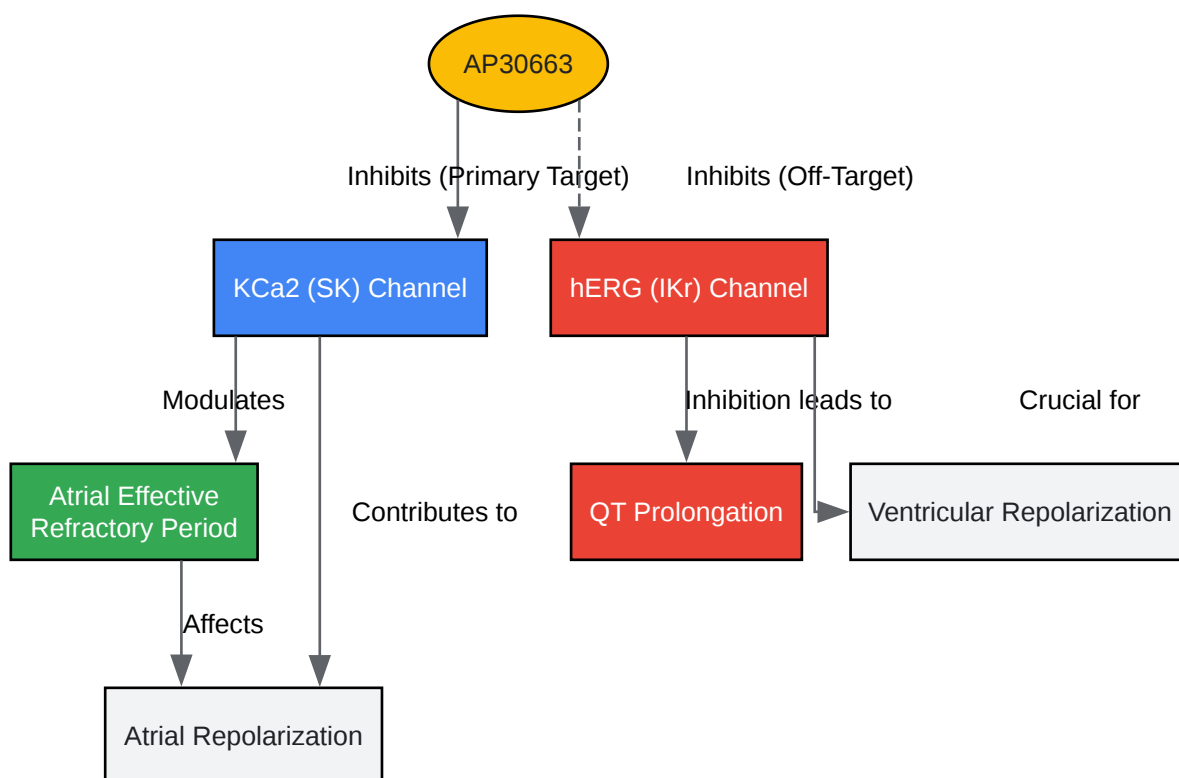
- Cell Line: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.
- Method: Automated whole-cell patch-clamping.
- Voltage Protocol: A depolarizing voltage ramp from -80 mV to +80 mV for 200 ms from a holding potential of 0 mV.
- Solutions: Symmetrical K⁺ solutions.
- Procedure: Baseline currents are recorded before the application of increasing concentrations of **AP30663** (e.g., 1 μM, 10 μM, and 30 μM).[1][4] The effect of the compound is then measured by the reduction in current amplitude.

Isolated Perfused Guinea Pig Heart (Langendorff)

- Model: Isolated female guinea pig hearts.
- Pacing: The atrium is paced with a basic cycle length of 200 ms using ten pacing stimuli (S1).
- AERP Measurement: An extra stimulus (S2) is applied after every 10th beat with 1 ms increments to determine the atrial effective refractory period (AERP).

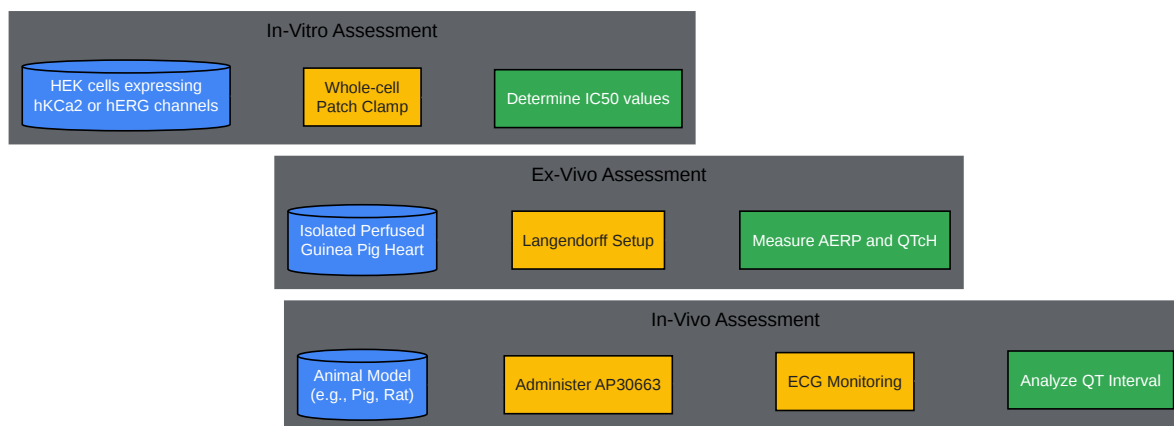
- QT Measurement: Monophasic action potentials are recorded to assess changes in the heart rate-corrected QT interval (QTcH).
- Procedure: After a baseline period, increasing concentrations of **AP30663** (e.g., 1, 3, and 10 μM) are perfused, and the effects on AERP and QTcH are recorded.[4]

Visualizations



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Caption: Mechanism of **AP30663** action and off-target effects.



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Caption: Experimental workflow for assessing **AP30663** cardiac effects.

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